molecular formula C22H26N8O5 B14201047 N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine CAS No. 906670-53-9

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine

Cat. No.: B14201047
CAS No.: 906670-53-9
M. Wt: 482.5 g/mol
InChI Key: HVRTYIRVPBOIOV-QTQZEZTPSA-N
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Description

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound combines the properties of triazoles and adenosine, making it a versatile molecule for research and development.

Preparation Methods

The synthesis of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine typically involves a multi-step process. One common method includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or adenosine moieties.

Mechanism of Action

The mechanism of action of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine involves its interaction with specific molecular targets in the body. The compound is known to bind to adenosine receptors, which are involved in various physiological processes, including neurotransmission and immune response . By modulating the activity of these receptors, the compound can exert its therapeutic effects. Additionally, the triazole moiety may interact with other biological targets, such as enzymes, further contributing to its pharmacological profile .

Comparison with Similar Compounds

N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the triazole and adenosine moieties, which confer specific pharmacological and chemical characteristics that are not present in other similar compounds.

Properties

CAS No.

906670-53-9

Molecular Formula

C22H26N8O5

Molecular Weight

482.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-[4-(4-propoxyphenyl)triazol-1-yl]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C22H26N8O5/c1-3-8-34-13-6-4-12(5-7-13)14-9-30(28-27-14)22-25-19(23-2)16-20(26-22)29(11-24-16)21-18(33)17(32)15(10-31)35-21/h4-7,9,11,15,17-18,21,31-33H,3,8,10H2,1-2H3,(H,23,25,26)/t15-,17-,18-,21-/m1/s1

InChI Key

HVRTYIRVPBOIOV-QTQZEZTPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)NC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)NC

Origin of Product

United States

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